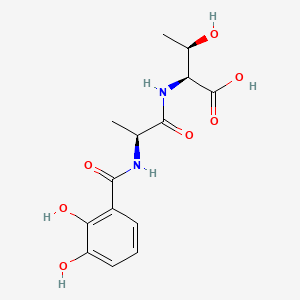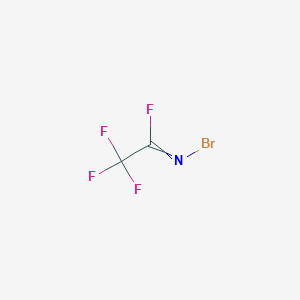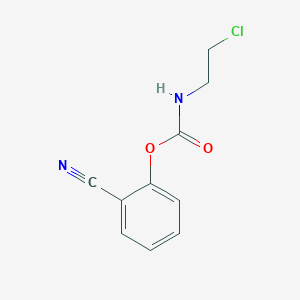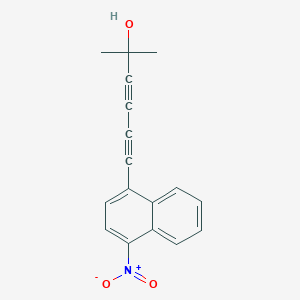
(2,3-Dihydroxybenzoyl)-L-alanyl-L-threonine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2,3-Dihydroxybenzoyl)-L-alanyl-L-threonine is a compound that belongs to the class of catechol siderophores. These compounds are known for their ability to chelate iron, which is essential for various biological processes. The presence of the 2,3-dihydroxybenzoyl group in its structure allows it to form strong complexes with iron ions, making it a valuable compound in both biological and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2,3-Dihydroxybenzoyl)-L-alanyl-L-threonine typically involves the coupling of 2,3-dihydroxybenzoic acid with L-alanine and L-threonine. The reaction conditions often require the use of coupling agents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide) to facilitate the formation of the amide bonds. The reaction is usually carried out in an aqueous or organic solvent under controlled temperature and pH conditions to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using fermentation processes. Microorganisms such as Streptomyces varsoviensis can be genetically engineered to produce this compound in large quantities. The fermentation broth is then subjected to purification processes such as chromatography to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
(2,3-Dihydroxybenzoyl)-L-alanyl-L-threonine undergoes various chemical reactions, including:
Oxidation: The catechol moiety can be oxidized to form quinones.
Reduction: The compound can be reduced under specific conditions to yield different derivatives.
Substitution: The hydroxyl groups in the catechol ring can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) are often used.
Substitution: Electrophiles like acyl chlorides and alkyl halides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions include quinones from oxidation, reduced catechol derivatives, and substituted catechol compounds.
Wissenschaftliche Forschungsanwendungen
(2,3-Dihydroxybenzoyl)-L-alanyl-L-threonine has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to study metal-ligand interactions.
Biology: The compound is studied for its role in microbial iron acquisition and its potential as an antimicrobial agent.
Medicine: Research is being conducted on its potential use in drug delivery systems, particularly for targeting iron-dependent pathogens.
Industry: It is used in the development of biosensors for detecting iron levels in various samples.
Wirkmechanismus
The primary mechanism of action of (2,3-Dihydroxybenzoyl)-L-alanyl-L-threonine involves its ability to chelate iron. The catechol moiety forms strong complexes with ferric ions (Fe3+), facilitating the transport and utilization of iron in biological systems. This chelation process is crucial for microorganisms that rely on siderophores to acquire iron from their environment. The compound’s ability to bind iron also makes it a potential candidate for therapeutic applications, such as targeting iron-dependent pathogens.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Enterobactin: A well-known catechol siderophore produced by Escherichia coli.
Trichrysobactin: Another catechol siderophore with a similar structure.
N,N’-bis(2,3-dihydroxybenzoyl)-O-L-seryl-L-dehydroalanine: A derivative of enterobactin.
Uniqueness
(2,3-Dihydroxybenzoyl)-L-alanyl-L-threonine is unique due to its specific combination of amino acids (L-alanine and L-threonine) and the 2,3-dihydroxybenzoyl group. This unique structure allows it to form specific interactions with iron ions and other biological molecules, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
88167-28-6 |
|---|---|
Molekularformel |
C14H18N2O7 |
Molekulargewicht |
326.30 g/mol |
IUPAC-Name |
(2S,3R)-2-[[(2S)-2-[(2,3-dihydroxybenzoyl)amino]propanoyl]amino]-3-hydroxybutanoic acid |
InChI |
InChI=1S/C14H18N2O7/c1-6(12(20)16-10(7(2)17)14(22)23)15-13(21)8-4-3-5-9(18)11(8)19/h3-7,10,17-19H,1-2H3,(H,15,21)(H,16,20)(H,22,23)/t6-,7+,10-/m0/s1 |
InChI-Schlüssel |
XVYSGUYPIMZAAK-PJKMHFRUSA-N |
Isomerische SMILES |
C[C@H]([C@@H](C(=O)O)NC(=O)[C@H](C)NC(=O)C1=C(C(=CC=C1)O)O)O |
Kanonische SMILES |
CC(C(C(=O)O)NC(=O)C(C)NC(=O)C1=C(C(=CC=C1)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Propylphenyl 4-[(4-cyanobenzoyl)oxy]-3-methoxybenzoate](/img/structure/B14394141.png)


![4-(2,2-Diethoxyethyl)-3,4-dihydro-2H-pyrano[3,2-b]pyridine](/img/structure/B14394158.png)



![N-[2-(2-Hydroxypropan-2-yl)phenyl]formamide](/img/structure/B14394176.png)
![N-{2-[Ethyl(methyl)amino]-5-nitrophenyl}acetamide](/img/structure/B14394184.png)


![[(2R,4S)-2-Nonyl-1,3-dithiolan-4-yl]methanol](/img/structure/B14394193.png)


